

Technical Guide: 1-(3-Chloropropyl)-4-methylpiperazine (CAS 104-16-5)

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Compound of Interest

Compound Name: 1-(3-Chloropropyl)-4-methylpiperazine

Cat. No.: B054460

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Executive Summary

This document provides a comprehensive technical overview of **1-(3-Chloropropyl)-4-methylpiperazine**, CAS number 104-16-5. It is a bifunctional organic compound featuring a reactive chloropropyl group and a tertiary amine within a methylpiperazine moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry. This guide covers its physicochemical properties, detailed synthesis protocols, key applications as a synthetic building block, and its potential biological activities, including its role as a chlorpromazine analog.

Chemical and Physical Properties

1-(3-Chloropropyl)-4-methylpiperazine is typically a clear to light yellow liquid or low-melting solid at room temperature. The quantitative physicochemical data for this compound are summarized in Table 1. Discrepancies in reported boiling and melting points are likely due to measurements at different pressures or variations in purity.

Table 1: Physicochemical Properties of **1-(3-Chloropropyl)-4-methylpiperazine**

Property	Value	Source(s)
CAS Number	104-16-5	[4]
Molecular Formula	C ₈ H ₁₇ ClN ₂	[5]
Molecular Weight	176.69 g/mol	[5]
IUPAC Name	1-(3-chloropropyl)-4-methylpiperazine	[5]
Synonyms	1-Chloro-3-(4-methyl-1-piperazinyl)propane, N-(3-Chloropropyl)-N'-methylpiperazine	[4]
Boiling Point	82.0 °C (at reduced pressure)	
Density	1.015 g/cm ³	
Flash Point	100.7 °C	
Appearance	Clear to light yellow liquid	-
Purity	Typically >95%	[4][6]

Synthesis and Experimental Protocols

The primary synthesis of **1-(3-Chloropropyl)-4-methylpiperazine** involves the N-alkylation of 1-methylpiperazine. A robust and scalable method is adapted from the synthesis of structurally similar compounds[1][7].

Experimental Protocol: N-Alkylation of 1-Methylpiperazine

Objective: To synthesize **1-(3-Chloropropyl)-4-methylpiperazine** via nucleophilic substitution.

Materials:

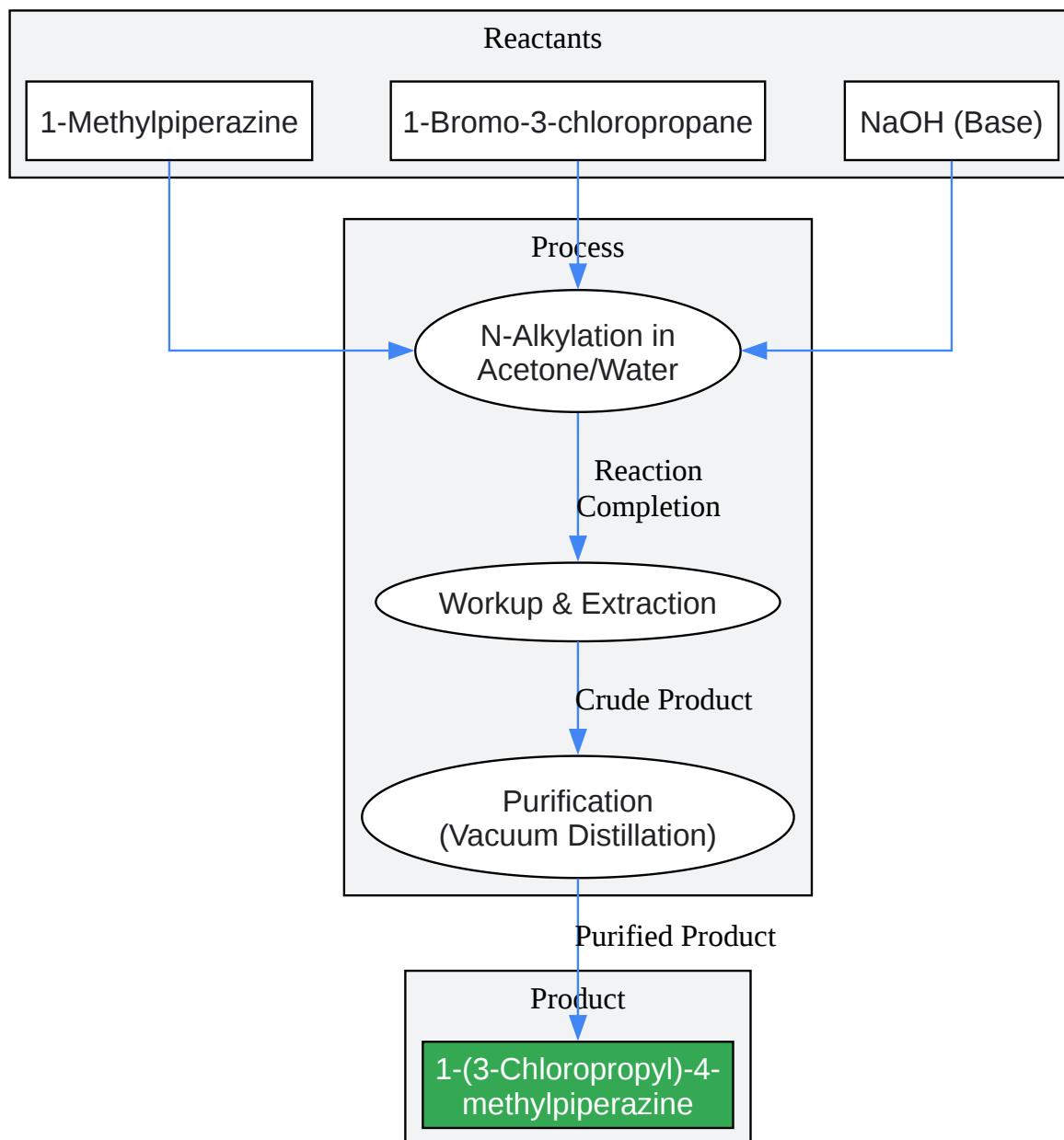
- 1-Methylpiperazine

- 1-Bromo-3-chloropropane
- Sodium Hydroxide (NaOH)
- Acetone
- Water, Deionized
- Dichloromethane (for extraction)
- Magnesium Sulfate (anhydrous, for drying)
- Rotary Evaporator
- Standard laboratory glassware

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (1.0 eq) in a 1:1 mixture of acetone and water.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add a solution of sodium hydroxide (1.1 eq) in water, maintaining the temperature below 10 °C.
- To this basic solution, add 1-bromo-3-chloropropane (1.05 eq) dropwise over 30 minutes, ensuring the temperature remains between 0-10 °C[7].
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, transfer the mixture to a separatory funnel. The product will likely form a distinct organic layer.
- Extract the aqueous layer with dichloromethane (3x volumes).

- Combine all organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The resulting pale yellow oil can be further purified by vacuum distillation.



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Caption: Synthetic workflow for **1-(3-Chloropropyl)-4-methylpiperazine**.

Applications in Organic Synthesis

The utility of **1-(3-Chloropropyl)-4-methylpiperazine** lies in its dual reactivity. The terminal chlorine atom is a good leaving group, making the propyl chain susceptible to nucleophilic substitution. This allows for the facile introduction of the N-methylpiperazine moiety onto various molecular scaffolds.

Experimental Protocol: Synthesis of Pharmaceutical Intermediates

Objective: To demonstrate the use of **1-(3-Chloropropyl)-4-methylpiperazine** as an alkylating agent in the synthesis of a hypothetical active pharmaceutical ingredient (API) precursor by reacting it with a phenolic compound.

Materials:

- **1-(3-Chloropropyl)-4-methylpiperazine** (1.0 eq)
- 4-Hydroxyphenylacetamide (1.0 eq)
- Potassium Carbonate (K_2CO_3 , 2.0 eq)
- N,N-Dimethylformamide (DMF)
- Ethyl Acetate (for extraction)
- Water

Procedure:

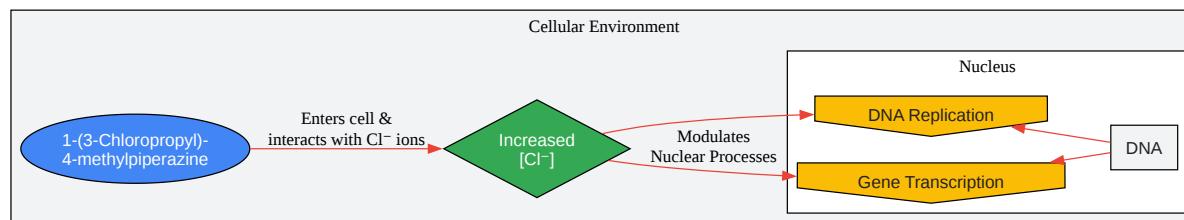
- To a solution of 4-hydroxyphenylacetamide in DMF, add potassium carbonate.
- Stir the suspension at room temperature for 20 minutes.
- Add **1-(3-Chloropropyl)-4-methylpiperazine** to the mixture.

- Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring by TLC.
- After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by column chromatography to yield the desired O-alkylated product.

Biological Activity and Proposed Mechanism of Action

1-(3-Chloropropyl)-4-methylpiperazine is an analog of chlorpromazine, a well-known antipsychotic agent. As such, it is investigated for its own potential biological activities and serves as a precursor for other potential therapeutics, including agents for malignant neoplasms[5].

One reported activity is its function as a "transactivator," which involves the activation of gene expression. The proposed mechanism suggests an interaction with intracellular chloride ions. An increase in the concentration of these ions is hypothesized to enhance transcription and replication rates. This mechanism, while requiring further validation, provides a framework for understanding its potential biological effects at a cellular level.



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Caption: Proposed mechanism of action for **1-(3-Chloropropyl)-4-methylpiperazine**.

Spectral Data

Definitive spectral data for **1-(3-Chloropropyl)-4-methylpiperazine** (free base) is not widely published in peer-reviewed journals. However, spectra for its dihydrochloride salt (CAS 2031-23-4) are available through commercial suppliers like Sigma-Aldrich and are indexed in databases such as SpectraBase[3]. The expected spectral characteristics for the free base are summarized in Table 2.

Table 2: Expected Spectral Data for **1-(3-Chloropropyl)-4-methylpiperazine**

Technique	Expected Peaks / Signals
¹ H NMR	δ ~3.6 ppm (t, 2H): -CH ₂ -Cl δ ~2.2-2.6 ppm (m, 10H): Piperazine ring protons and -N-CH ₂ -CH ₂ - δ ~2.2 ppm (s, 3H): -N-CH ₃ δ ~1.8 ppm (quintet, 2H): -CH ₂ -CH ₂ -CH ₂ -
¹³ C NMR	δ ~55-60 ppm: Piperazine carbons δ ~46 ppm: -N-CH ₃ δ ~45 ppm: -CH ₂ -Cl δ ~30-35 ppm: Propyl chain carbons
IR (Infrared)	~2940-2800 cm ⁻¹ : C-H stretching (aliphatic) ~1450 cm ⁻¹ : C-H bending ~750-650 cm ⁻¹ : C-Cl stretching
MS (Mass Spec)	[M] ⁺ at m/z 176/178: Molecular ion peak with characteristic ~3:1 ratio for one chlorine atom.

Safety and Handling

1-(3-Chloropropyl)-4-methylpiperazine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is an irritant and should be used in a well-ventilated area or a chemical fume hood. Store in a cool, dry place away from incompatible materials. Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

1-(3-Chloropropyl)-4-methylpiperazine is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules, especially within drug discovery and development pipelines. Its straightforward synthesis and predictable reactivity at the chloropropyl terminus make it a reliable building block for introducing the N-methylpiperazine scaffold. Further research into its biological activities, particularly its role as a potential gene transactivator, may open new avenues for its application in chemical biology and medicinal chemistry.

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